molecular formula C18H17NO5S2 B11262841 Methyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Methyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No.: B11262841
M. Wt: 391.5 g/mol
InChI Key: FACNTSKXUFAGOH-UHFFFAOYSA-N
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Description

Methyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzothiophene core, a sulfamoyl group, and a methoxy-methylphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the Sulfamoyl Group: This step often involves sulfonation reactions using reagents like chlorosulfonic acid.

    Attachment of the Methoxy-Methylphenyl Moiety: This can be done through electrophilic aromatic substitution reactions using methoxy-methylphenyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of catalysts like palladium.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The benzothiophene core may also play a role in binding to biological macromolecules, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is unique due to its specific combination of functional groups and its benzothiophene core. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C18H17NO5S2

Molecular Weight

391.5 g/mol

IUPAC Name

methyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C18H17NO5S2/c1-11-8-9-14(23-2)13(10-11)19-26(21,22)17-12-6-4-5-7-15(12)25-16(17)18(20)24-3/h4-10,19H,1-3H3

InChI Key

FACNTSKXUFAGOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC

Origin of Product

United States

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